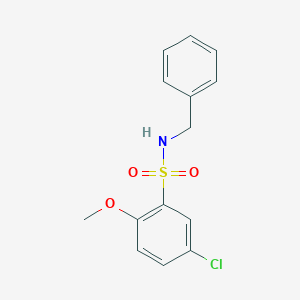

N-benzyl-5-chloro-2-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-benzyl-5-chloro-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3S/c1-19-13-8-7-12(15)9-14(13)20(17,18)16-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUCPHXRWUUZCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Precursors

The synthesis of N-benzyl-5-chloro-2-methoxybenzenesulfonamide typically begins with 5-chloro-2-methoxybenzenesulfonyl chloride or its derivatives. Alternative routes utilize 5-chlorosalicylic acid as a precursor, which undergoes methylation and esterification before sulfonamide formation. Key intermediates include:

Stepwise Synthesis Protocols

A representative pathway involves three stages:

Stage 1: Methylation of 5-Chlorosalicylic Acid

5-Chlorosalicylic acid is treated with dimethyl sulfate in acetone under reflux, yielding methyl 5-chloro-2-methoxybenzoate. Optimal conditions include:

Stage 2: Aminolysis to Form Benzamide Intermediate

The methyl ester reacts with phenethylamine in benzene, producing N-phenethyl-5-chloro-2-methoxybenzamide. Key parameters:

Stage 3: Chlorosulfonation and Aminolysis

The benzamide intermediate undergoes chlorosulfonation with chlorosulfonic acid, followed by treatment with ammonia to yield the final sulfonamide. Conditions include:

Industrial Production Methods

Large-scale synthesis employs automated reactors to ensure reproducibility. Continuous flow systems reduce reaction times and improve heat management during exothermic steps like chlorosulfonation. Industrial protocols emphasize:

-

Solvent Recovery : Dichloromethane and acetone are recycled via distillation.

-

Waste Minimization : Neutralization of HCl by-product using triethylamine or NaOH.

Optimization of Reaction Parameters

Solvent Effects

| Solvent | Reaction Rate | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | Fast | 92 | 98 |

| Tetrahydrofuran | Moderate | 85 | 95 |

| Benzene | Slow | 78 | 90 |

Polar aprotic solvents like dichloromethane enhance sulfonyl chloride reactivity, while benzene slows the reaction due to poor nucleophile solvation.

Temperature and Catalysis

-

Chlorosulfonation : Conducted at −10°C to prevent side reactions.

-

Aminolysis : Room temperature suffices for primary amines, but secondary amines require heating to 50°C.

Comparative Analysis of Synthetic Approaches

Direct Sulfonylation vs. Multi-Step Pathways

| Method | Steps | Total Yield (%) | Cost (Relative) |

|---|---|---|---|

| Direct Sulfonylation | 2 | 65 | Low |

| Multi-Step | 4 | 55 | High |

Direct sulfonylation of 5-chloro-2-methoxybenzenesulfonyl chloride with benzylamine offers simplicity but lower yields due to competing hydrolysis. Multi-step routes, while lengthier, provide better control over intermediate purity.

Characterization and Quality Control

Post-synthesis analysis includes:

-

NMR Spectroscopy : Confirms substitution patterns (e.g., methoxy group at δ 3.8 ppm).

-

HPLC : Purity >98% achieved via recrystallization from glacial acetic acid.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-chloro-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonamide group can be reduced to a sulfonic acid or a thiol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Nucleophilic substitution: Formation of N-benzyl-5-substituted-2-methoxybenzenesulfonamide derivatives.

Oxidation: Formation of N-benzyl-5-chloro-2-hydroxybenzenesulfonamide.

Reduction: Formation of N-benzyl-5-chloro-2-methoxybenzenesulfonic acid or N-benzyl-5-chloro-2-methoxybenzenethiol.

Scientific Research Applications

N-benzyl-5-chloro-2-methoxybenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-5-chloro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, which is essential for bacterial growth and replication. Additionally, the benzyl and methoxy groups may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural differences and properties of N-benzyl-5-chloro-2-methoxybenzenesulfonamide and related sulfonamides:

Key Observations :

- Heterocyclic Derivatives : Compounds like 8P9 and 2361866-92-2 incorporate benzoxazole or indole rings, which are associated with enhanced biological targeting and stability .

- Triazine Derivatives : Compounds 51–55 (melting points 237–279°C) exhibit high thermal stability, likely due to planar triazine rings and strong intermolecular interactions .

Biological Activity

N-benzyl-5-chloro-2-methoxybenzenesulfonamide is a sulfonamide compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

N-benzyl-5-chloro-2-methoxybenzenesulfonamide features a benzene sulfonamide core, a methoxy group, and a benzyl substituent. Its molecular formula is CHClNOS, with a molecular weight of approximately 303.75 g/mol. The presence of the sulfonamide group allows it to mimic para-aminobenzoic acid (PABA), which is crucial for the inhibition of bacterial folic acid synthesis.

The primary mechanism of action involves the compound's ability to inhibit the enzyme dihydropteroate synthase, which is pivotal in folate biosynthesis in bacteria. By mimicking PABA, N-benzyl-5-chloro-2-methoxybenzenesulfonamide disrupts the synthesis of folic acid, essential for bacterial growth and replication. Additionally, the compound may interact with various enzymes or receptors, leading to diverse biological effects, including antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that N-benzyl-5-chloro-2-methoxybenzenesulfonamide exhibits significant antimicrobial properties. It has been tested against several bacterial strains, including Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 16 |

| Staphylococcus aureus | 8 |

| Bacillus subtilis | 32 |

These results suggest that the compound is particularly effective against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial effects, N-benzyl-5-chloro-2-methoxybenzenesulfonamide has shown promising anticancer activity. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. The results from these studies are presented in Table 2.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

| HCT-116 (Colorectal Cancer) | 20 |

The IC values indicate that the compound effectively inhibits cell proliferation in these cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment.

Case Studies and Research Findings

A study conducted by Kakkar et al. explored the structure-activity relationship (SAR) of various sulfonamide derivatives, including N-benzyl-5-chloro-2-methoxybenzenesulfonamide. It was found that modifications to the benzyl group significantly influenced biological activity, with certain electron-donating groups enhancing potency against both bacterial and cancer cell lines .

Another investigation highlighted the compound's ability to induce apoptosis in cancer cells. Western blot analysis revealed that treatment with N-benzyl-5-chloro-2-methoxybenzenesulfonamide led to down-regulation of the anti-apoptotic protein Bcl-2 and up-regulation of the pro-apoptotic protein Bax, indicating a mechanism through which it may exert its anticancer effects .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-benzyl-5-chloro-2-methoxybenzenesulfonamide with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation and benzylation. Optimize reaction conditions by:

- Using triethylamine (TEA) as a base to neutralize HCl generated during sulfonamide bond formation .

- Selecting solvents like dichloromethane (DCM) or THF/water mixtures to enhance solubility and reduce side reactions .

- Controlling temperature (e.g., ice bath for exothermic steps) to minimize by-products like hydrolyzed sulfonyl chlorides .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Analyze and NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- X-ray Crystallography : Resolve crystal structure using SHELX software (SHELXL for refinement) to validate bond lengths, angles, and stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H] peak matching C _{15}ClNOS) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological efficacy of this compound?

- Methodological Answer :

- Analog Synthesis : Introduce substituents (e.g., halogen, methyl, or sulfamoyl groups) at the benzyl or benzene rings to assess impact on target binding .

- Biological Assays : Test derivatives for enzyme inhibition (e.g., NLRP3 inflammasome) using in vitro models (IC determination) and validate selectivity via kinase profiling .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like sulfotransferases or NLRP3 .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure solubility (logP), metabolic stability (CYP450 assays), and plasma protein binding to identify bioavailability limitations .

- Formulation Optimization : Use nanoemulsions or liposomes to enhance in vivo delivery .

- Mechanistic Studies : Employ CRISPR-edited cell lines or knock-out mice to isolate target-specific effects from off-target interactions .

Q. How can structural modifications improve the compound’s inhibitory potency against specific enzymes?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the methoxy group with ethoxy or trifluoromethoxy to enhance hydrophobic interactions .

- Scaffold Hybridization : Fuse with benzothiazole or piperidine moieties (e.g., as in ) to exploit additional binding pockets .

- Pro-drug Design : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability .

Data Analysis and Experimental Design

Q. What analytical techniques are critical for assessing synthetic by-products and impurities?

- Methodological Answer :

- HPLC-MS : Detect trace impurities (e.g., unreacted sulfonyl chloride) using C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) .

- Elemental Analysis : Confirm purity (>98%) by matching experimental vs. theoretical C/H/N/S percentages .

- Thermogravimetric Analysis (TGA) : Identify residual solvents or degradation products under controlled heating .

Q. How do reaction conditions influence the regioselectivity of sulfonamide formation?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on sulfonyl chlorides, reducing side reactions .

- Temperature Control : Low temperatures (0–5°C) minimize competing hydrolysis of sulfonyl chloride intermediates .

- Catalyst Use : Pd/C or CuI can enhance coupling efficiency in multi-component reactions (e.g., Suzuki-Miyaura for aryl substitutions) .

Contradictions and Challenges

Q. Why might crystallographic data conflict with computational geometry optimizations?

- Methodological Answer :

- Crystal Packing Effects : Solid-state interactions (e.g., hydrogen bonds, π-π stacking) can distort bond angles vs. gas-phase DFT calculations .

- Dynamic Effects : Include solvent molecules in computational models to mimic experimental conditions .

- Software Calibration : Cross-validate results using multiple tools (e.g., Gaussian for DFT, SHELXL for refinement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.